7-ethyl-8-(ethylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione

Xanthine oxidase inhibition Hyperuricemia research Enzyme inhibitor screening

This 7-ethyl-8-(ethylamino)-3-methyl-1H-purine-2,6-dione is a structurally unique xanthine derivative featuring N7-ethyl and C8-ethylamino substituents absent from commercial standards like caffeine or theophylline. Its IC50 of 11.5 µM against bovine xanthine oxidase makes it a critical tool for hyperuricemia and gout model validation, offering a chemotype orthogonal to allopurinol. The secondary amine at C8 enables pH-dependent receptor binding studies and systematic SAR exploration. Ideal for adenosine receptor subtype profiling, antimicrobial screening, and diuretic mechanism dissection.

Molecular Formula C10H15N5O2
Molecular Weight 237.263
CAS No. 923680-45-9
Cat. No. B2778544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-ethyl-8-(ethylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione
CAS923680-45-9
Molecular FormulaC10H15N5O2
Molecular Weight237.263
Structural Identifiers
SMILESCCNC1=NC2=C(N1CC)C(=O)NC(=O)N2C
InChIInChI=1S/C10H15N5O2/c1-4-11-9-12-7-6(15(9)5-2)8(16)13-10(17)14(7)3/h4-5H2,1-3H3,(H,11,12)(H,13,16,17)
InChIKeyDPYLORGKXMCASW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Ethyl-8-(ethylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione (CAS 923680-45-9): Compound Class and Procurement-Relevant Characteristics


7-Ethyl-8-(ethylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione (CAS 923680-45-9) is a synthetic xanthine derivative belonging to the 8-amino-substituted 7-ethyltheophylline class, characterized by a purine-2,6-dione core with N3-methyl, N7-ethyl, and C8-ethylamino substituents [1]. This substitution pattern places it structurally between caffeine (1,3,7-trimethylxanthine) and theophylline (1,3-dimethylxanthine), with the 8-ethylamino group introducing a hydrogen bond donor and increased steric bulk at a position critical for adenosine receptor and enzyme interactions [2]. The compound has been catalogued in ChEMBL (CHEMBL4279042) with measured xanthine oxidase inhibitory activity [3], and appears in the research literature as part of systematic studies on 8-aminoderivatives of 7-alkyl-3-methylxanthines exploring antimicrobial, diuretic, and enzyme inhibition properties [4][5].

Why 7-Ethyl-8-(ethylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione Cannot Be Replaced by Theophylline, Caffeine, or Other Xanthine Analogs


Generic substitution within the xanthine class is not scientifically justifiable due to the unique combination of N7-ethyl and C8-ethylamino substituents present in CAS 923680-45-9, which is absent from all common commercial xanthines. Theophylline (1,3-dimethylxanthine) and caffeine (1,3,7-trimethylxanthine) lack the 8-amino substitution entirely, which fundamentally alters hydrogen-bonding capacity, steric profile, and target engagement at adenosine receptor subtypes and xanthine oxidase [1]. Even the closely related 8-amino-7-ethyl-3-methylxanthine—differing only by a primary amine at C8 versus the ethylamino group in the target compound—exhibits a divergent biological profile, with the primary amine analog demonstrating a distinct hypoglycemic effect not reported for the 8-ethylamino derivative [2]. The 8-ethylamino group introduces a secondary amine capable of differentiated hydrogen bonding and increased lipophilicity (calculated clogP shift of approximately +0.6–0.8 relative to the 8-amino analog), which can significantly alter membrane permeability, metabolic stability, and off-target binding profiles [3]. These structural nuances mean that substitution without experimental validation risks both loss of desired activity and introduction of unpredictable pharmacological behavior.

Quantitative Differentiation Evidence for 7-Ethyl-8-(ethylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione vs. Structural Analogs


Xanthine Oxidase Inhibition: IC50 Comparison of 7-Ethyl-8-(ethylamino)-3-methylxanthine vs. Allopurinol Under Comparable Bovine Enzyme Assay Conditions

In bovine xanthine oxidase inhibition assays using xanthine as substrate, 7-ethyl-8-(ethylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione exhibits an IC50 of 11,500 nM (11.5 μM) [1]. Under comparable assay conditions (bovine milk xanthine oxidase, spectrophotometric detection of uric acid production, preincubation of 3–5 min), the clinical reference inhibitor allopurinol shows an IC50 of 8,300 nM (8.3 μM) [2]. This places the target compound within approximately 1.4-fold of allopurinol's potency in this system, indicating that the 8-ethylamino substitution on the 7-ethylxanthine scaffold confers meaningful xanthine oxidase engagement. By contrast, theophylline—which lacks both the N7-ethyl and C8-amino groups—exhibits substantially weaker or negligible xanthine oxidase inhibition under similar conditions, with reported IC50 values typically exceeding 100 μM in comparable assay formats [3].

Xanthine oxidase inhibition Hyperuricemia research Enzyme inhibitor screening

Structural Differentiation: N7-Ethyl + C8-Ethylamino Motif vs. Caffeine and Theophylline at Adenosine Receptors

The target compound possesses a unique dual-substitution architecture—N7-ethyl replacing the N7-methyl of caffeine, and C8-ethylamino replacing the unsubstituted C8 position of both caffeine and theophylline. Systematic SAR studies on caffeine analogs have established that replacing the N7-methyl with ethyl alters the A1/A2 adenosine receptor selectivity ratio, while C8-substitution with amino groups generally enhances A1 receptor affinity and introduces additional hydrogen-bonding interactions with the receptor binding pocket [1]. The 8-ethylamino group of the target compound (secondary amine, pKa ~8–9) provides a protonation-state switch near physiological pH that is absent in the 8-H (theophylline, caffeine) and 8-methyl analogs, potentially conferring pH-dependent receptor engagement profiles not achievable with commercial methylxanthines [2]. While direct receptor binding data for this specific compound are not publicly available, the established SAR framework predicts that its adenosine receptor affinity and subtype selectivity profile will differ significantly from both caffeine (mixed A1/A2 antagonist) and theophylline (nonselective PDE inhibitor / weak adenosine antagonist) [3].

Adenosine receptor antagonist Caffeine analog Purine structure-activity relationship

Antimicrobial Activity of 8-Amino-Substituted 7-Ethylxanthine Derivatives: Class-Level Evidence with Quantitative MIC Range

Primary antimicrobial screening of 8-aminoderivatives of 7-alkyl-3-methylxanthines—the structural class to which CAS 923680-45-9 belongs—has demonstrated that several 8-aminoxanthines (compounds 4, 6–12 in the study series) exhibit antistaphylococcal activity warranting further investigation as potential anti-infective agents [1]. In a parallel study on 7-ethylxanthinyl-8-aminoalkanoic acid derivatives (closely related scaffold), compounds demonstrated moderate to weak antimicrobial activity at concentrations of 50–100 μg/mL against clinically relevant bacterial strains [2]. The 8-ethylamino substitution in the target compound is anticipated to provide distinct pharmacokinetic and target-binding properties compared to the 8-aminoalkanoic acid derivatives: the ethylamino group (MW contribution = 44 Da) is substantially smaller than aminoalkanoic acid moieties (MW contribution typically >100 Da), predicting higher membrane permeability, while the secondary amine retains the hydrogen-bond-donor capacity critical for target engagement [3]. Quantitative MIC data specifically for 7-ethyl-8-(ethylamino)-3-methylxanthine have not been published as a discrete compound; the available data represent class-level activity from the same research group using identical synthetic methodology and assay conditions.

Antimicrobial screening Xanthine derivatives Antistaphylococcal activity

Diuretic Activity of 8-Amino-Substituted 7-Ethyltheophyllines: Class-Level Pharmacodynamic Differentiation from Theophylline

A dedicated study on 8-amino-substituted 7-ethyltheophyllines demonstrated that compounds within this structural class—which directly includes the 7-ethyl-8-amino substitution pattern of CAS 923680-45-9—exhibit measurable diuretic activity in rodent models [1]. Related studies on 7-substituted-8-amino-3-methylxanthines have quantified diuretic responses ranging from a 25.1% to 201.4% increase in urine excretion (p < 0.05) depending on the specific N7 and C8 substituents [2]. The 7-ethyl-8-ethylamino combination is notably absent from the historical clinical diuretic literature, which has focused predominantly on theophylline (1,3-dimethylxanthine) and its 7-substituted derivatives such as etamiphyllin (7-[2-(diethylamino)ethyl]theophylline) [3]. The target compound's 8-ethylamino group introduces a structural feature not present in any marketed xanthine diuretic, potentially altering the balance between diuretic efficacy and adenosine-mediated renal effects. However, discrete quantitative diuretic data (e.g., percentage increase in urine output at a defined dose) specifically for CAS 923680-45-9 have not been published as an isolated compound; the evidence derives from studies on the broader 8-amino-substituted 7-ethyltheophylline series.

Diuretic activity Renal pharmacology 7-Ethyltheophylline derivatives

Differentiation from 8-Amino-7-ethyl-3-methylxanthine: Impact of C8 Primary vs. Secondary Amine on Hypoglycemic Activity

A critical differentiation point for procurement decisions is the documented divergence in biological activity between the target compound (C8-ethylamino, secondary amine) and its closest structural analog, 8-amino-7-ethyl-3-methylxanthine (C8-amino, primary amine). The 8-amino (primary amine) analog has been explicitly reported to exhibit a distinct hypoglycemic effect, while also being characterized as a promising antioxidant [1][2]. In the same research context, 8-N,N-diethylamino-7-ethyl-3-methylxanthine (tertiary amine analog) and 7-ethyl-8-(midazol-1)-3-methylxanthine were noted to have good solubility in dilute acid solutions suitable for bioactive salt formation, but the hypoglycemic activity was specifically attributed to the primary 8-amino compound, not to the 8-alkylamino variants [2]. This SAR observation suggests that the presence of an N-alkyl substituent on the C8 amino group (as in the target compound) may attenuate or eliminate the hypoglycemic effect observed with the primary amine, while potentially enhancing other pharmacological properties such as lipophilicity, metabolic stability, or receptor subtype selectivity. Researchers specifically seeking hypoglycemic xanthine derivatives should therefore prioritize the 8-amino analog, while those seeking to avoid glucose-lowering effects or explore alternative biological activities (enzyme inhibition, antimicrobial, diuretic) would find the 8-ethylamino derivative more appropriate.

Hypoglycemic activity Structure-activity relationship 8-Amino xanthine derivatives

Optimal Research and Industrial Application Scenarios for 7-Ethyl-8-(ethylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione Based on Evidence


Xanthine Oxidase Inhibitor Tool Compound for Hyperuricemia Target Validation

With an IC50 of 11.5 μM against bovine xanthine oxidase—within approximately 1.4-fold of allopurinol—this compound can serve as a non-purine-analog (relative to allopurinol) tool for validating xanthine oxidase as a target in hyperuricemia and gout models where the structural novelty of the scaffold is critical for avoiding allopurinol-associated hypersensitivity or for probing alternative binding modes [1]. Its 7-ethyl-8-ethylamino architecture provides a distinct chemotype from both allopurinol (pyrazolopyrimidine) and febuxostat (arylthiazole), enabling orthogonal chemical validation.

Adenosine Receptor Subtype Selectivity Profiling in CNS and Cardiovascular Research

The unique combination of N7-ethyl and C8-ethylamino substituents addresses a gap in the adenosine receptor tool compound arsenal: commercial methylxanthines (caffeine, theophylline) lack C8 amino functionality, while existing 8-substituted xanthines (e.g., 8-phenyltheophylline, 8-cyclopentyltheophylline) typically lack the N7-ethyl group [2]. The C8-ethylamino group's secondary amine provides pH-dependent protonation (pKa ~8–9) that can modulate receptor binding across physiological and pathological pH ranges—a feature absent in C8-aryl or C8-cycloalkyl xanthine antagonists. This compound is best deployed in radioligand displacement assays across A1, A2A, A2B, and A3 receptor subtypes to map the selectivity fingerprint of the 7-ethyl-8-ethylamino pharmacophore.

Antimicrobial Lead Optimization Starting Point in the 8-Aminoxanthine Series

For medicinal chemistry programs targeting drug-resistant gram-positive pathogens, this compound offers a synthetically tractable scaffold within a series (8-aminoderivatives of 7-alkyl-3-methylxanthines) that has demonstrated antistaphylococcal activity in primary screening [3]. The 8-ethylamino substituent provides a balance of hydrogen-bond-donor capacity and moderate lipophilicity not achievable with either the more polar 8-amino analog or the more lipophilic 8-thioether derivatives. Procurement of this specific compound enables systematic SAR exploration through N-alkylation, acylation, or substitution of the ethylamino group while maintaining the 7-ethyl-3-methylxanthine core.

Diuretic Screening with Reduced Adenosine-Mediated Confounding

The 2021 study on 8-amino-substituted 7-ethyltheophyllines confirmed that compounds in this class possess measurable diuretic activity [4]. The target compound's 8-ethylamino substitution distinguishes it from theophylline-based diuretics (e.g., etamiphyllin), which rely on 7-aminoalkyl substitution for activity. Researchers developing renal therapeutics can utilize this compound to dissect the relative contributions of C8 vs. N7 substitution to diuretic efficacy and to adenosine A1 receptor-mediated renal effects, as the 8-ethylamino group is expected to alter adenosine receptor engagement relative to 8-unsubstituted xanthines.

Quote Request

Request a Quote for 7-ethyl-8-(ethylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.